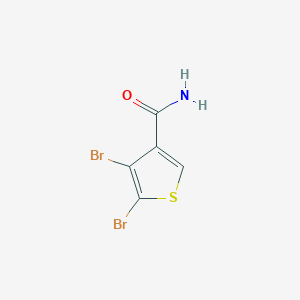

4,5-Dibromothiophene-3-carboxamide

Description

Contextualization within Halogenated Thiophene (B33073) Derivatives and Heterocyclic Chemistry

Thiophenes are a class of heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. wikipedia.org Their aromatic nature and reactivity, which is often greater than that of benzene (B151609), make them important building blocks in chemistry. wikipedia.orgnih.gov Halogenated thiophenes, in particular, are highly valuable intermediates in organic synthesis. The presence of halogen atoms, such as bromine, on the thiophene ring dramatically influences the molecule's reactivity, providing specific sites for further chemical modifications. wikipedia.orgst-andrews.ac.uk

4,5-Dibromothiophene-3-carboxamide belongs to this class of halogenated thiophene derivatives. The thiophene core is an important pharmacophore in medicinal chemistry, and its derivatives are found in numerous FDA-approved drugs. nih.gov The carboxamide group (a functional group consisting of a carbonyl group linked to a nitrogen atom) further enhances the compound's utility, as it can participate in various chemical reactions and form hydrogen bonds, a crucial interaction in biological systems. acs.orgmdpi.com

Significance as a Versatile Synthetic Building Block in Contemporary Organic Synthesis

The strategic placement of two bromine atoms and a carboxamide group on the thiophene ring makes this compound a highly versatile synthetic building block. x-mol.comrsc.org The bromine atoms at the 4- and 5-positions are susceptible to a variety of cross-coupling reactions, such as the Suzuki and Stille reactions. nih.gov These reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the thiophene core.

The carboxamide functional group can also be modified. For instance, it can be hydrolyzed to form the corresponding carboxylic acid, 4,5-Dibromothiophene-3-carboxylic acid, which is another valuable synthetic intermediate. nih.govmdpi.com The presence of multiple reactive sites allows for a high degree of molecular diversity to be generated from this single starting material. For example, successive lithiation and reaction with electrophiles can be used to introduce various functional groups in a regioselective manner. researchgate.net

Overview of Emerging Research Directions and Academic Importance

The unique structural features of this compound have positioned it at the forefront of several emerging research areas. In medicinal chemistry, thiophene carboxamide scaffolds are being explored for the development of novel therapeutic agents, including anticancer drugs. mdpi.comnih.govresearchgate.netbohrium.com The ability to readily functionalize the thiophene ring allows for the fine-tuning of a molecule's biological activity. mdpi.com

Beyond medicinal chemistry, halogenated thiophenes are crucial components in the development of advanced materials. acs.org Thiophene-based polymers are known for their electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to precisely control the substitution pattern on the thiophene ring, facilitated by building blocks like this compound, is critical for tailoring the properties of these materials.

The academic importance of this compound lies in its ability to serve as a platform for exploring new synthetic methodologies and for constructing novel molecular architectures with potentially valuable properties. Its versatility ensures its continued use in the discovery and development of new chemical entities with wide-ranging applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Br2NOS |

|---|---|

Molecular Weight |

284.96 g/mol |

IUPAC Name |

4,5-dibromothiophene-3-carboxamide |

InChI |

InChI=1S/C5H3Br2NOS/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H2,8,9) |

InChI Key |

UAXAXHWWERKUQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)C(=O)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4,5 Dibromothiophene 3 Carboxamide and Its Precursors

Synthesis of Key Halogenated Thiophene (B33073) Carboxylic Acid Precursors

The foundation of synthesizing 4,5-dibromothiophene-3-carboxamide lies in the preparation of appropriately halogenated thiophene carboxylic acids. This section explores the critical steps and considerations for obtaining these essential building blocks.

Regioselective Bromination Strategies for Thiophene-3-carboxylic Acid

The regioselectivity of bromination on the thiophene ring is a crucial aspect of the synthesis. The directing effects of the substituents on the thiophene ring play a significant role in determining the position of electrophilic substitution. In the case of thiophene-3-carboxylic acid, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 5-position.

Electrophilic bromination of thiophene-3-carboxylic acid can be achieved using various brominating agents. One common method involves the use of N-bromosuccinimide (NBS). researchgate.net The reaction is typically carried out in a suitable solvent. The primary product of the monobromination of thiophene-3-carboxylic acid is 5-bromo-3-thiophenecarboxylic acid. vaia.com This is because the cation intermediate formed by attack at the C5 position is more stable, as it avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group. vaia.com

Synthetic Routes to 4,5-Dibromothiophene-3-carboxylic Acid from Commercial Starting Materials

The synthesis of the target precursor, 4,5-dibromothiophene-3-carboxylic acid, can be approached from commercially available starting materials. One potential route starts with 3,4-dibromothiophene. youtube.com This starting material can undergo a reaction with a strong base like isopropyl magnesium chloride to form a Grignard reagent at the 3-position. youtube.com Subsequent reaction with ethyl chloroformate would yield ethyl 4-bromothiophene-3-carboxylate. youtube.com Further bromination of this intermediate would be required to introduce the second bromine atom at the 5-position.

Another approach could involve the direct bromination of a suitable thiophene derivative. For instance, starting with a thiophene-3-carboxylate, a two-step bromination could be employed. However, controlling the regioselectivity to obtain the desired 4,5-dibromo substitution pattern is a key challenge.

A search of chemical databases reveals that 4,5-dibromothiophene-3-carboxylic acid is a known compound with the chemical formula C5H2Br2O2S and a molecular weight of 285.94 g/mol . nih.gov

Considerations for Halogenation Pattern Control in Thiophene Systems

Controlling the halogenation pattern in thiophene systems is a critical aspect of their synthetic chemistry due to the high reactivity of the thiophene ring towards electrophilic halogenation. iust.ac.ir Thiophene halogenation occurs readily, and over-halogenation to produce polysubstituted products is a common issue. iust.ac.irgoogle.com

Several factors influence the regioselectivity and extent of halogenation:

Directing Effects of Substituents: Electron-donating groups activate the thiophene ring and direct incoming electrophiles to the ortho and para positions (C2 and C5). Conversely, electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position (C4).

Reaction Conditions: Careful control of reaction conditions such as temperature, reaction time, and the choice of brominating agent and solvent is crucial. iust.ac.ir For instance, performing the reaction at low temperatures can help to minimize over-halogenation. iust.ac.ir

Catalysts: The use of catalysts can influence the regioselectivity of halogenation. For example, recent research has explored the use of thianthrene (B1682798) in combination with trifluoromethanesulfonic acid (TfOH) to activate N-halosuccinimides (NXS) for controlled halogenation of aromatic compounds. rsc.orgresearchgate.net Another method utilizes a catalytic hypervalent iodine(III) reagent for regioselective monobromination. organic-chemistry.org

One-Pot Procedures: In some cases, one-pot bromination/debromination procedures have been developed to achieve the desired substitution pattern. nih.gov

Amide Bond Formation Routes to this compound

Once the 4,5-dibromothiophene-3-carboxylic acid precursor is obtained, the next critical step is the formation of the amide bond to yield this compound.

General Amidation Protocols for Carboxylic Acid to Carboxamide Conversion

The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. Several general protocols exist for this purpose. researchgate.netnih.gov

One of the most common methods involves the activation of the carboxylic acid. nih.gov This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester. nih.gov The activated intermediate then readily reacts with an amine to form the amide.

Direct condensation of a carboxylic acid and an amine is also possible but often requires high temperatures, which may not be suitable for sensitive substrates. mdpi.com The use of coupling reagents is a milder and more general approach. nih.gov

Another method involves the initial formation of an ammonium (B1175870) salt from the carboxylic acid and an amine, followed by dehydration upon heating to form the amide. libretexts.orgchemguide.co.uk

Utilizing Carbodiimide Coupling Reagents (e.g., EDC, DMAP) for Amide Synthesis

Carbodiimide coupling reagents are widely used to facilitate the formation of amide bonds from carboxylic acids and amines under mild conditions. chemistrysteps.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a popular choice due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. researchgate.net

The reaction is often carried out in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govmdpi.com DMAP acts as an acyl transfer agent, increasing the rate and efficiency of the reaction. nih.gov The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress side reactions and improve yields, especially when dealing with less reactive amines. researchgate.netnih.gov

A typical procedure involves stirring the carboxylic acid, amine, EDC, and DMAP (and optionally HOBt) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at room temperature. nih.govcommonorganicchemistry.com

Interactive Data Table: Common Reagents in the Synthesis of this compound and its Precursors

| Reagent Name | Abbreviation | Role in Synthesis |

| N-Bromosuccinimide | NBS | Brominating agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling agent for amidation |

| 4-Dimethylaminopyridine | DMAP | Catalyst for amidation |

| 1-Hydroxybenzotriazole | HOBt | Additive to improve amidation efficiency |

| Trifluoromethanesulfonic acid | TfOH | Catalyst for halogenation |

| Thianthrene | Catalyst for halogenation | |

| Isopropyl magnesium chloride | Grignard reagent formation | |

| Ethyl chloroformate | Introduction of carboxylate group |

Optimization of Reaction Conditions for Yield and Purity of Amide Formation

The direct amidation of the precursor, 4,5-dibromothiophene-3-carboxylic acid, is a common and effective method for the synthesis of this compound. This process typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack of an amine. Various coupling reagents and reaction conditions have been explored to maximize the yield and purity of the final amide product.

Common strategies for amide bond formation from a carboxylic acid and an amine often employ activating agents. These agents convert the carboxylic acid into a more reactive intermediate, such as an acyl halide, an anhydride, or an activated ester. For instance, thionyl chloride (SOCl₂) can be used to convert the carboxylic acid into the corresponding acyl chloride, which then readily reacts with an amine.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents. mdpi.comlibretexts.org The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included. mdpi.com DMAP can act as an acyl transfer catalyst, further enhancing the efficiency of the amidation. mdpi.com

Another effective coupling system is the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in the presence of a base like N,N'-diisopropylethylamine (DIPEA). nih.gov This methodology has been shown to be highly efficient for a broad range of substrates, providing good conversion yields. nih.gov The choice of solvent is also critical, with anhydrous dichloromethane (DCM) being a common choice for these reactions. mdpi.com

The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial for achieving high yields and purity. For example, carrying out the reaction at 0 °C initially, followed by stirring at room temperature, can help to control the reaction rate and minimize the formation of byproducts. mdpi.com The purity of the final product is often assessed using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Table 1: Optimization of Amide Formation Conditions

| Coupling Reagent System | Additive(s) | Base | Solvent | Typical Yield | Purity | Reference |

| DCC | DMAP | - | DCM | High | >92% | mdpi.com |

| EDC | HOAt | DIPEA | - | >75% conversion | - | nih.gov |

| Boric Acid | - | - | Toluene | Moderate to High | - | orgsyn.org |

This table is a representation of common conditions and may vary depending on the specific substrates and reaction scale.

Multistep Synthetic Sequences Involving this compound

In many instances, this compound serves as a key intermediate in more extensive synthetic routes to complex target molecules. These multistep sequences often involve initial functionalization of a simpler thiophene precursor, followed by the formation of the carboxamide, and subsequent transformations.

A common starting material for these sequences is 3,4-dibromothiophene. youtube.com One synthetic pathway may involve the selective metallation of 3,4-dibromothiophene, for instance, using isopropyl magnesium chloride, followed by reaction with an electrophile like ethyl chloroformate to introduce a carboxylic ester group at the 3-position. youtube.com Subsequent bromination, for example with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF), can then introduce a bromine atom at the 5-position, leading to a 4,5-dibromo-3-alkoxycarbonylthiophene intermediate. youtube.com Hydrolysis of the ester group would then yield 4,5-dibromothiophene-3-carboxylic acid, which can be converted to the desired carboxamide as described in the previous section.

Alternatively, synthetic strategies can commence from a pre-functionalized thiophene ring. For instance, a synthetic route might start with a 2-aminothiophene derivative which is then subjected to a Sandmeyer-type reaction to introduce a bromo group, followed by hydrolysis to yield a bromothiophene-3-carboxylic acid intermediate. nih.gov Further bromination would lead to the dibrominated carboxylic acid precursor.

Once this compound is synthesized, the bromine atoms on the thiophene ring offer versatile handles for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the introduction of a wide variety of substituents at the 4- and 5-positions, enabling the synthesis of a diverse library of thiophene-based compounds with tailored properties. For example, a Suzuki coupling could be employed using a boronic acid derivative in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate. mdpi.com

The development of flow chemistry processes offers a modern approach to multistep synthesis, allowing for the telescoping of several reaction steps into a continuous sequence. syrris.jp This can significantly reduce reaction times and improve efficiency and safety by minimizing the handling of hazardous intermediates. syrris.jp

Chemical Reactivity and Strategic Functionalization of 4,5 Dibromothiophene 3 Carboxamide

Inherent Reactivity of the Thiophene (B33073) Ring System and Bromine Substituents

The chemical behavior of 4,5-Dibromothiophene-3-carboxamide is a direct consequence of its electronic structure. The presence of two bromine atoms and an electron-withdrawing carboxamide group significantly modulates the electron density and reactivity profile of the thiophene core compared to the unsubstituted parent heterocycle.

The thiophene ring is an electron-rich aromatic system. However, the substituents on this compound drastically alter this characteristic. The carboxamide group at the C3 position acts as a moderate electron-withdrawing group through resonance and inductive effects. Similarly, the bromine atoms at the C4 and C5 positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect significantly reduces the electron density of the thiophene ring.

Electrophilic Reactivity: Due to the deactivating effects of the bromine and carboxamide groups, electrophilic aromatic substitution on the this compound ring is challenging. wikipedia.orgmasterorganicchemistry.com Any potential electrophilic attack would be directed to the only available position, C2, but the reaction would likely require harsh conditions. The rate-determining step in such reactions is the initial attack by the electrophile, which disrupts the ring's aromaticity to form a carbocation intermediate (an arenium ion). masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the existing substituents destabilizes this positively charged intermediate, thus increasing the activation energy and slowing the reaction. libretexts.org

Nucleophilic Reactivity: The significant reduction in electron density makes the thiophene ring, particularly the carbon atoms bonded to the bromine atoms (C4 and C5), susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov In a typical SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anion (a Meisenheimer intermediate) before the leaving group departs. nih.gov The bromine atoms are good leaving groups, and the presence of the electron-withdrawing carboxamide group helps to stabilize the negative charge of the intermediate, facilitating this reaction pathway. Furthermore, the C-Br bonds themselves are primary sites for transition metal-catalyzed cross-coupling reactions, which proceed via oxidative addition of the C-Br bond to a low-valent metal center.

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Sites

The bromine atoms at the C4 and C5 positions of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acids. nih.govnih.gov

For this compound, selective mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid coupling partner. The general catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com Studies on similar substrates, such as 2,5-dibromo-3-hexylthiophene, have demonstrated the feasibility of both selective mono-arylation and double Suzuki cross-coupling reactions to synthesize 5-aryl-2-bromo-3-hexylthiophene and 2,5-diaryl-3-hexylthiophene derivatives, respectively. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | nih.govnih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | researchgate.net |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | nih.gov |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | researchgate.net |

The Kumada-Tamao-Corriu (Kumada) coupling was one of the first transition metal-catalyzed cross-coupling reactions developed for C-C bond formation. organic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com This method is particularly effective for introducing alkyl and aryl groups.

The reaction with this compound would involve treating the dibromide with an appropriate Grignard reagent in the presence of a catalyst. Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are often used and are cost-effective, while palladium catalysts like Pd(PPh₃)₄ offer a broader scope and higher chemoselectivity. nrochemistry.comrhhz.net A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like esters, nitriles, or aldehydes) in the substrates unless they are protected. organic-chemistry.orgnrochemistry.com Given the presence of the carboxamide group, careful selection of reaction conditions would be necessary to avoid side reactions.

| Catalyst | Typical Substrates | Solvent | Reference |

|---|---|---|---|

| NiCl₂(dppe) | Aryl/Vinyl Halides | THF or Diethyl Ether | wikipedia.org |

| NiCl₂(dppp) | Aryl/Vinyl Halides | THF or Diethyl Ether | youtube.com |

| Pd(PPh₃)₄ | Aryl/Vinyl Halides | THF or Toluene | wikipedia.org |

| PdCl₂(dppf) | Aryl Bromides/Iodides | Diethyl Ether | nrochemistry.com |

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines using a palladium catalyst. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines and aryl halides. libretexts.org Applying this reaction to this compound would allow for the introduction of various amine functionalities at the C4 and/or C5 positions. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., BINAP, XPhos, SPhos), and base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is crucial for achieving high yields and can be tailored to the specific amine coupling partner. nih.govlibretexts.org

C-O Bond Formation: The formation of aryl ethers via palladium- or nickel-catalyzed cross-coupling (a variation of the Buchwald-Hartwig reaction) is also a valuable transformation. This reaction typically involves coupling an aryl halide with an alcohol or phenol in the presence of a strong base. While less common than C-N coupling, significant progress has been made, particularly in the cross-coupling of aryl sulfonates. rsc.org For a substrate like this compound, this would provide a route to substituted phenoxy- or alkoxy-thiophenes.

C-S Bond Formation: Nickel and palladium catalysts are also effective for the formation of C-S bonds, creating thioethers (sulfides). nih.gov These reactions can couple aryl halides with thiols. chemrxiv.org Recent advancements have also explored the use of dithiosulfonates as thiol surrogates in nickel-catalyzed polymerizations. rsc.org For this compound, coupling with various thiols would yield aryl thioethers, which are important structures in many biologically active molecules and materials. Nickel-catalyzed protocols, sometimes assisted by visible light, have shown high efficiency for thioetherification. nih.govuni-regensburg.de

Regioselectivity and Site-Differentiation in Cross-Coupling Reactions of this compound

The presence of two bromine atoms at the C4 and C5 positions of the thiophene ring in this compound presents a challenge and an opportunity for regioselective functionalization through cross-coupling reactions. The differential reactivity of these two positions allows for selective substitution, enabling the synthesis of diverse molecular architectures.

Electronic Factors Influencing Site-Selective Reactivity

The regioselectivity of cross-coupling reactions on dibrominated thiophenes is primarily governed by the electronic properties of the thiophene ring, which are influenced by the substituent groups. In the case of this compound, the carboxamide group at the C3 position exerts a significant electronic influence on the reactivity of the adjacent bromine atoms.

Generally, in polyhalogenated heterocycles, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, tend to occur preferentially at the more electron-deficient position. nih.govbeilstein-journals.org The electron-withdrawing nature of the carboxamide group deactivates the adjacent C4 position to a greater extent than the more distant C5 position. This electronic disparity makes the C5-Br bond more susceptible to oxidative addition by the palladium catalyst, leading to preferential coupling at this site. This trend is consistent with observations in other substituted dibromothiophenes where electron-withdrawing groups direct reactivity to the C5 position.

Studies on similar dibrominated heterocycles have shown that the site-selectivity can be rationalized by considering the partial positive charge on the carbon atoms attached to the halogens. A larger partial positive charge indicates a more electrophilic carbon, which is more prone to oxidative addition. In the context of this compound, the C5 position is expected to be more electron-deficient and thus more reactive towards palladium(0) catalysts.

Mechanistic Insights into Regioselective Pathways

The regioselective outcome of cross-coupling reactions is determined by the relative rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, is highly sensitive to the electronic environment of the C-Br bond.

Oxidative Addition: As mentioned, the C5-Br bond in this compound is electronically favored for oxidative addition due to the influence of the C3-carboxamide group. This leads to the preferential formation of a thienyl-palladium(II) intermediate where the palladium is attached to the C5 position.

Transmetalation: Following oxidative addition, the organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center in the transmetalation step. This step is generally less sensitive to the initial position of halogenation.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Development of One-Pot Sequential Coupling Strategies

The differential reactivity of the C4 and C5 positions can be exploited to perform sequential cross-coupling reactions in a one-pot fashion. rsc.orgmdpi.com This approach allows for the introduction of two different substituents onto the thiophene ring without the need for isolation of the monosubstituted intermediate.

A typical one-pot sequential coupling strategy would involve:

First Coupling: Performing a cross-coupling reaction under conditions that favor monosubstitution at the more reactive C5 position. This is often achieved by using a limited amount of the first coupling partner.

Second Coupling: After the first reaction is complete, a second, different coupling partner is added to the reaction mixture to functionalize the remaining C4 position.

This methodology has been successfully applied to other polyhalogenated thiophenes and heterocycles, demonstrating its potential for the efficient synthesis of complex, unsymmetrically substituted thiophene derivatives from this compound. rsc.org The success of these one-pot procedures relies on the careful control of reaction conditions, such as temperature, catalyst, and the stoichiometry of the reagents, to ensure high selectivity at each step.

Halogen-Metal Exchange Reactions for Enhanced Functionalization

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl and heteroaryl halides. wikipedia.org This reaction involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Selective Magnesiation (e.g., Bromine-Magnesium Exchange)

In the case of this compound, selective bromine-magnesium exchange can be achieved to generate a Grignard reagent. The regioselectivity of this exchange is influenced by both electronic and steric factors, as well as the reaction conditions. Often, the bromine at the more sterically accessible and electronically activated position will undergo exchange preferentially.

The use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity, is a common method for performing bromine-magnesium exchange under mild conditions. mdpi.com For dibrominated thiophenes, it has been shown that the exchange can occur selectively at one of the bromine positions. The presence of the carboxamide group at C3 can direct the magnesiation to the adjacent C4 position through a chelating effect, or to the more electronically activated C5 position. The precise outcome can depend on the specific reagents and conditions employed. nih.govresearchgate.net

For instance, treatment of a dibrominated aromatic compound with one equivalent of a Grignard reagent can lead to the selective formation of a mono-magnesiated species. This intermediate is then poised for further reaction.

Subsequent Electrophilic Quenching Reactions for Diverse Functional Group Introduction

Once the thienylmagnesium intermediate is formed, it can be reacted with a wide array of electrophiles to introduce various functional groups onto the thiophene ring. This two-step sequence of halogen-magnesium exchange followed by electrophilic quenching provides a versatile method for the synthesis of highly functionalized thiophene derivatives.

Table 1: Examples of Electrophiles for Quenching Thienylmagnesium Reagents

| Electrophile | Introduced Functional Group |

|---|---|

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| N,N-Dimethylformamide (DMF) | Formyl (aldehyde) |

| Alkyl halides | Alkyl |

| Allyl halides | Allyl |

| Disulfides | Thioether |

This methodology significantly expands the synthetic utility of this compound, allowing for the introduction of functional groups that may not be accessible through direct cross-coupling reactions. The ability to selectively generate an organomagnesium intermediate at either the C4 or C5 position, followed by quenching with an appropriate electrophile, offers a powerful strategy for the controlled synthesis of complex thiophene-based molecules.

Functionalization and Transformations of the Carboxamide Moiety

The presence of the carboxamide group at the 3-position of the 4,5-dibromothiophene core provides a reactive handle for a variety of chemical transformations. These modifications can be broadly categorized into reactions at the amide nitrogen and reactions at the carbonyl carbon.

Modifications at the Amide Nitrogen (e.g., N-alkylation, N-arylation)

The hydrogen atoms on the amide nitrogen of this compound can be substituted with alkyl or aryl groups, leading to the formation of secondary or tertiary amides.

N-Alkylation:

N-alkylation of carboxamides is a fundamental transformation that introduces alkyl substituents onto the amide nitrogen. This is typically achieved by deprotonation of the amide with a suitable base, followed by reaction with an alkyl halide. Common bases for this reaction include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of the alkylating agent can vary widely, allowing for the introduction of a diverse range of alkyl groups.

For instance, the N-alkylation of a related brominated thiophene-3-carboxamide (B1338676), such as 5-bromo-N-(4-cyanophenyl)thiophene-3-carboxamide, to its N-methyl derivative has been documented, suggesting the feasibility of this transformation on the 4,5-dibromo analogue. Phase transfer catalysis provides an alternative, often milder, method for N-alkylation, which can be particularly useful for substrates sensitive to strong bases.

Table 1: General Conditions for N-Alkylation of Aromatic Carboxamides

| Reaction | Reagents and Conditions | Product | Notes |

| N-Alkylation | 1. Strong Base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) 2. Alkyl Halide (R-X) | N-Alkyl-4,5-dibromothiophene-3-carboxamide | The reactivity of the alkyl halide (I > Br > Cl) and the strength of the base are key parameters. |

| N-Alkylation (Phase Transfer) | Alkyl Halide (R-X), Phase Transfer Catalyst (e.g., TBAB), Aqueous Base (e.g., NaOH), Organic Solvent | N-Alkyl-4,5-dibromothiophene-3-carboxamide | Generally milder conditions, suitable for a broader range of substrates. |

N-Arylation:

The introduction of an aryl group at the amide nitrogen, or N-arylation, is a powerful tool for creating complex molecular architectures. Two of the most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. researchgate.netcommonorganicchemistry.com This method typically employs a palladium catalyst, a phosphine ligand, and a base to couple an amide with an aryl halide or triflate. The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of amides with various aryl partners, including those bearing electron-donating or electron-withdrawing groups. The successful application of this methodology to other polysubstituted bromothiophenes suggests its potential applicability to this compound.

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to N-arylated amides. masterorganicchemistry.com While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands to facilitate the copper-catalyzed coupling. This method can be particularly useful for specific substrate combinations where palladium-based methods may be less effective.

Table 2: Common Methods for N-Arylation of Aromatic Carboxamides

| Reaction | Catalyst/Reagents | General Conditions | Product |

| Buchwald-Hartwig Amination | Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, SPhos), Base (e.g., Cs₂CO₃, K₃PO₄) | Anhydrous, inert atmosphere, elevated temperatures. | N-Aryl-4,5-dibromothiophene-3-carboxamide |

| Ullmann Condensation | Copper Catalyst (e.g., CuI, Cu₂O), Ligand (optional, e.g., diamines, amino acids), Base (e.g., K₂CO₃, K₃PO₄) | Higher temperatures are often required compared to palladium-catalyzed methods. | N-Aryl-4,5-dibromothiophene-3-carboxamide |

Reactions at the Carbonyl Group (e.g., Reduction to Amine, Hydrolysis to Carboxylic Acid)

The carbonyl group of the carboxamide is also susceptible to chemical modification, most notably reduction to an amine or hydrolysis to a carboxylic acid.

Reduction to Amine:

The reduction of the carboxamide functionality to an amine is a valuable transformation for accessing aminomethylthiophenes. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this conversion. youtube.com The reaction is generally carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the corresponding amine.

A critical consideration for the reduction of this compound is the potential for the concurrent reduction of the carbon-bromine bonds. While LiAlH₄ is primarily known for reducing carbonyl compounds, under certain conditions, it can also effect the hydrodehalogenation of aryl halides. The outcome of this reaction would likely depend on the specific reaction conditions, such as temperature and reaction time. Careful optimization would be necessary to achieve the selective reduction of the amide without affecting the bromo substituents.

Table 3: Reduction of Carboxamides

| Reaction | Reagent | Typical Conditions | Product | Potential Side Reaction |

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF, Et₂O), followed by aqueous workup. | (4,5-Dibromothiophen-3-yl)methanamine | Reduction of the C-Br bonds. |

Hydrolysis to Carboxylic Acid:

The hydrolysis of the carboxamide group regenerates the corresponding carboxylic acid, 4,5-dibromothiophene-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures to overcome the stability of the amide bond.

Acid-catalyzed hydrolysis involves heating the amide in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis is typically carried out by heating the amide with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid product. The presence of two electron-withdrawing bromine atoms on the thiophene ring may influence the rate of hydrolysis.

Table 4: Hydrolysis of Carboxamides

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl), Heat, Water | - | 4,5-Dibromothiophene-3-carboxylic acid |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat, Water/Alcohol | 4,5-Dibromothiophene-3-carboxylate salt | 4,5-Dibromothiophene-3-carboxylic acid (after acidic workup) |

Supramolecular Chemistry and Solid State Studies of 4,5 Dibromothiophene 3 Carboxamide Derivatives

Analysis of Intermolecular Noncovalent Interactions in Crystalline Architectures

The solid-state structure of 4,5-dibromothiophene-3-carboxamide and its derivatives is dictated by a sophisticated interplay of noncovalent interactions. The primary contributors to the crystal packing are hydrogen bonds originating from the amide group, halogen bonds from the bromine atoms, and π-stacking of the thiophene (B33073) rings.

Hydrogen Bonding Networks (N-H···O, C-H···O) Involving the Amide Group

The carboxamide group is a powerful and reliable building block in crystal engineering due to its ability to form strong and directional hydrogen bonds. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. In the crystal lattice of thiophene carboxamides, this typically leads to the formation of well-defined supramolecular motifs. nih.gov The most common of these is the centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a robust eight-membered ring motif known as an R²₂(8) graph set.

In addition to the strong N-H···O interactions, weaker C-H···O hydrogen bonds can also play a significant role in stabilizing the three-dimensional architecture. nih.gov The aromatic C-H bond of the thiophene ring or the C-H bonds of any N-alkyl substituents can interact with the carbonyl oxygen, connecting the primary hydrogen-bonded synthons into a more complex network. Studies on related thiophene-rich benzoxazines with amide moieties confirm the propensity of the amide N-H group to form strong intermolecular hydrogen bonds with available oxygen acceptors. ossila.com

Below is a table of typical geometric parameters for hydrogen bonds found in related amide-containing crystal structures.

| Interaction Type | Donor | Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| Amide Dimer | N-H | O=C | 2.8 - 3.1 | 1.8 - 2.2 | 160 - 180 |

| Weak C-H Bond | C-H | O=C | 3.2 - 3.6 | 2.3 - 2.7 | 130 - 170 |

Halogen Bonding Interactions (Br···O, Br···N) with Bromine Substituents

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov In this compound, the two bromine atoms attached to the electron-rich thiophene ring are potential halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. vulcanchem.com

The primary halogen bond acceptors within the structure are the amide oxygen and, to a lesser extent, the amide nitrogen. This can lead to the formation of Br···O or Br···N interactions. These interactions are highly directional, with the C-Br···O(N) angle typically approaching 180°. nih.gov In some crystal structures of brominated compounds, Br···Br interactions are also observed, further contributing to the stability of the packing. nih.gov The formation of Br···O halogen bonds has been noted as a key stabilizing force in the crystal structures of related brominated heterocycles. nih.gov

The table below presents typical geometries for bromine-centered halogen bonds.

| Interaction Type | Donor | Acceptor | X···A Distance (Å) | C-X···A Angle (°) | % van der Waals Reduction |

| Bromine-Oxygen | C-Br | O=C | 3.0 - 3.3 | 150 - 175 | 10 - 20% |

| Bromine-Nitrogen | C-Br | N(amide) | 3.1 - 3.4 | 150 - 175 | 5 - 15% |

Aromatic π-Stacking Interactions in Crystal Packing

Aromatic π-stacking is another crucial noncovalent interaction that influences the crystal packing of planar molecules like thiophene derivatives. nih.gov This interaction arises from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. In the solid state, thiophene rings can arrange in either a face-to-face (sandwich) or an edge-to-face (T-shaped) configuration. nih.gov

These interactions result in the formation of one-dimensional stacks or columns within the crystal. nih.gov The distance between the stacked rings (the interplanar distance) is typically between 3.3 and 3.8 Å. The presence of electron-withdrawing bromine atoms and the carboxamide group on the thiophene ring modifies its electronic properties, which in turn influences the geometry and strength of the π-stacking interactions. nih.govresearchgate.net

Investigating the Competition and Cooperativity of Diverse Noncovalent Interactions

A key aspect of the supramolecular chemistry of this compound is the competition and potential cooperativity between hydrogen bonding and halogen bonding. The carbonyl oxygen of the amide group is a prime target for both the N-H hydrogen bond donor and the C-Br halogen bond donor.

Studies on constitutional isomers, such as derivatives of 2,5-dibromothiophene-3-carboxylic acid, have shown that there is a clear preference in this competition. It was found that the formation of the strong N-H···O hydrogen bond is generally more favorable than the Br···O halogen bond. This suggests a hierarchy of interactions where the robust amide···amide hydrogen-bonded dimer forms first, and the halogen bonds then direct the assembly of these dimers into the final three-dimensional structure.

Principles of Crystal Engineering and Design Applied to Thiophene Carboxamides

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Thiophene carboxamides are excellent platforms for crystal engineering because their functional groups provide reliable and predictable supramolecular synthons—structural units formed by specific intermolecular interactions.

The primary synthon is the amide-amide dimer formed via N-H···O hydrogen bonds. This interaction is highly predictable and is often preserved across a family of related structures. The bromine atoms provide a secondary tool for structural control. By introducing halogen bond acceptors into a cocrystal, one can guide the assembly of the thiophene molecules in a specific direction. For example, co-crystallization with a nitrogen-based acceptor like a pyridine (B92270) could favor the formation of C-Br···N halogen bonds, leading to a different architecture than what is formed in the pure substance. The ability to systematically modify the N-substituent of the carboxamide group further expands the possibilities for fine-tuning the crystal packing and, consequently, the material's properties.

Relevance to Solid-State Reactivity and Ordered Self-Assembly Phenomena

The controlled self-assembly of molecules in the solid state is not merely of academic interest; it has profound implications for a material's properties and reactivity. The noncovalent interactions governing the crystal structure of this compound derivatives are directly relevant to their potential applications.

The ordered arrangement of molecules can lead to the formation of functional supramolecular materials. For instance, the self-assembly of thiophene derivatives can result in the formation of nanostructures like nanofibers or nanoparticles, which may exhibit interesting optical or electronic properties. The alignment of the π-conjugated thiophene rings, facilitated by hydrogen and halogen bonds, is crucial for charge transport in organic semiconductor applications.

Furthermore, the precise positioning of reactive sites in a crystal can enable solid-state reactions. Dihalothiophene derivatives are known precursors for the synthesis of polythiophenes, which are important conductive polymers. A crystal structure where the bromine-bearing C4 and C5 positions of adjacent molecules are held in close proximity could potentially facilitate topochemical (solid-state) polymerization, leading to a highly ordered polymer.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 4,5-Dibromothiophene-3-carboxamide. These methods solve approximations of the Schrödinger equation to determine the molecule's preferred three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized molecules. For this compound, DFT is employed to perform several key analyses:

Geometry Optimization: This process finds the most stable arrangement of atoms in the molecule, its ground-state geometry, by minimizing the total energy. Calculations using hybrid functionals like B3LYP or long-range corrected functionals such as ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)) can predict bond lengths, bond angles, and dihedral angles. nih.gov For the thiophene (B33073) ring, which is nearly planar, the substituents (two bromine atoms and a carboxamide group) will cause minor distortions from ideal thiophene geometry.

Vibrational Analysis: Once the optimized geometry is found, a vibrational frequency calculation is performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Key vibrational modes would include C-Br stretching, C=O stretching of the amide, N-H stretching, and various C-C and C-S stretching and bending modes within the thiophene ring.

Table 1: Predicted Structural and Electronic Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

|---|---|

| E_HOMO (eV) | -6.85 |

| E_LUMO (eV) | -1.75 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 3.45 |

| C4-Br Bond Length (Å) | 1.875 |

| C5-Br Bond Length (Å) | 1.878 |

| C=O Bond Length (Å) | 1.230 |

While DFT is a workhorse, high-level ab initio methods like Coupled-Cluster (CC) theory are considered the "gold standard" for accuracy in quantum chemistry. wikipedia.orgmaplesoft.com Methods such as Coupled-Cluster with Singles and Doubles (CCSD) and a perturbative treatment of triple excitations (CCSD(T)) provide highly accurate energies and properties. wikipedia.org

Due to their significant computational expense, these methods are typically not used for full geometry optimization of a molecule the size of this compound. Instead, they are employed to perform single-point energy calculations on the DFT-optimized geometry. maplesoft.com This approach serves to benchmark or validate the accuracy of the chosen DFT functional. If the DFT results are in close agreement with the CCSD(T) benchmark for key properties, it lends confidence to the broader DFT analysis. For open-shell systems or molecules with significant electron correlation, CC methods are particularly crucial for obtaining reliable results. maplesoft.com

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, if applicable, the solvation model.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. cpts.com.ua Larger basis sets with polarization (d,p) and diffuse (++) functions provide more flexibility to describe the electron distribution, which is especially important for molecules containing lone pairs and for describing anions or weak interactions. However, increasing the basis set size also increases computational cost. cpts.com.uaresearchgate.net Studies have shown that for some properties, increasing the basis set size can sometimes lead to worse results if the chosen solvation model was parameterized with smaller basis sets. cpts.com.uacpts.com.ua

Implicit Solvation Models: To simulate the behavior of this compound in a solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used. cpts.com.uaresearchgate.net These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. This is crucial for accurately predicting properties like conformational equilibria and reaction energetics in solution, as solute-solvent interactions can significantly alter the molecule's behavior compared to the gas phase. The choice of model and solvent can impact the calculated Gibbs free energy of solvation (ΔG_s). cpts.com.ua

Table 2: Illustrative Impact of Solvation Model on Calculated Gibbs Free Energy of Solvation (ΔG_s) for a Thiophene Derivative

| Solvent | Solvation Model | Calculated ΔG_s (kcal/mol) |

|---|---|---|

| Water | IEFPCM | -8.5 |

| Water | SMD | -9.2 |

| Acetonitrile (B52724) | IEFPCM | -7.9 |

| Acetonitrile | SMD | -8.6 |

| n-Hexane | SMD | -2.1 |

Detailed Analysis of Electron Density and Intermolecular Interactions

Beyond structural and energetic properties, computational methods can probe the very nature of chemical bonds and the subtle forces that govern molecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the calculated electron density (ρ(r)) to define atomic properties and chemical bonding. nih.govpitt.edursc.org By finding critical points in the electron density, QTAIM can identify bond paths between atoms. The properties at the bond critical point (BCP), such as the electron density itself (ρ_BCP) and its Laplacian (∇²ρ_BCP), are used to classify interactions.

For this compound, QTAIM analysis would be used to:

Characterize the covalent bonds within the molecule (e.g., C-C, C-S, C-Br). Covalent bonds typically show high ρ_BCP and a negative Laplacian (∇²ρ_BCP < 0), indicating a concentration of electron density.

Identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds (e.g., between the amide N-H and a bromine atom) or intermolecular interactions (e.g., hydrogen bonding and halogen bonding) in a dimer or crystal structure. These interactions are characterized by low ρ_BCP and a positive Laplacian (∇²ρ_BCP > 0), indicating a depletion of electron density typical of closed-shell interactions. nih.gov

The Independent Gradient Model (IGM) is a powerful tool for visualizing and analyzing non-covalent interactions (NCIs). morressier.com It is based on the electron density and its derivatives but provides a more intuitive graphical representation than QTAIM. IGM generates 3D isosurfaces that highlight regions of space where intermolecular and intramolecular interactions occur. researchgate.netmdpi.com

The surfaces are typically color-coded to distinguish between different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) are shown in blue.

Weak attractive interactions (e.g., van der Waals forces) are shown in green.

Strong repulsive interactions (e.g., steric clashes) are shown in red.

For this compound, an IGM analysis would visually map the landscape of forces holding the molecule together and governing its interactions with neighboring molecules. This could reveal subtle C-H···Br, N-H···O, and Br···S interactions that dictate the crystal packing and supramolecular assembly. morressier.com

Noncovalent Interaction (NCI) Index Analysis

Noncovalent Interaction (NCI) index analysis is a powerful computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules. This method is based on the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

The NCI analysis generates three-dimensional isosurfaces that are color-coded to represent the nature and strength of the interactions. Typically, blue isosurfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces denote weaker van der Waals interactions, and red surfaces signify repulsive interactions, such as steric clashes.

For this compound, an NCI analysis would be expected to reveal several key interactions. Hydrogen bonding would likely be observed between the amide (-CONH₂) group of one molecule and the electronegative atoms (oxygen or bromine) of a neighboring molecule. Van der Waals interactions would be prominent, particularly involving the thiophene ring and the bulky bromine atoms. Steric repulsion might also be present, influencing the conformational preferences of the molecule. The visualization of these interactions provides a qualitative and intuitive understanding of the forces governing the molecule's aggregation and crystal packing.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial technique for predicting the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, providing a guide to its electrophilic and nucleophilic regions. The MEP map is color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

In the case of this compound, the MEP map would highlight specific reactive centers:

Negative Regions (Red): The oxygen atom of the carbonyl group (C=O) and potentially the sulfur atom in the thiophene ring would exhibit the most negative potential, making them the primary sites for electrophilic attack and for acting as hydrogen bond acceptors.

Positive Regions (Blue): The hydrogen atoms of the amide group (-NH₂) would display the most positive potential, identifying them as the most likely sites for nucleophilic attack and as hydrogen bond donors.

This analysis is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Electron Density Difference Analysis for Bonding Characterization

Electron Density Difference (EDD) analysis is a method used to visualize the redistribution of electron density upon the formation of a chemical bond or intermolecular interaction. It is calculated by subtracting the electron densities of the individual, non-interacting fragments from the electron density of the fully interacting system.

For an intermolecular complex of this compound, EDD maps would illustrate the charge flow that occurs during interaction. Regions of electron density accumulation (typically shown in one color, e.g., cyan) indicate where charge has increased, while regions of electron density depletion (e.g., magenta) show where it has decreased. This visualization provides a clear picture of charge transfer and polarization, which are fundamental to the nature and strength of intermolecular bonds, such as hydrogen bonds and halogen bonds.

Bonding Analysis and Energetics of Molecular Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed quantitative description of bonding in terms of localized electron-pair "Lewis-like" bonding orbitals. It examines charge transfer, hybridization, and delocalization effects within a molecule by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal key intramolecular and intermolecular interactions:

Intermolecular Interactions: In a dimer or crystal, NBO analysis can quantify the charge transfer associated with hydrogen bonds. For example, the interaction between a lone pair on the carbonyl oxygen (donor) of one molecule and the σ* antibonding orbital of an N-H bond (acceptor) on another molecule would be a primary contributor to the stability of the hydrogen-bonded complex.

A representative NBO analysis table might look as follows, showing key donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ* (N-H) | High |

| LP (S) | π* (C=C) | Moderate |

| π (C=C) | π* (C=O) | Low |

Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.

Kohn-Sham Energy Decomposition Analysis

Kohn-Sham Energy Decomposition Analysis (EDA) is a method that partitions the total interaction energy between two or more molecular fragments into physically meaningful components. A common scheme decomposes the interaction energy (ΔE_int) into electrostatic (ΔE_elstat), Pauli repulsion (ΔE_Pauli), orbital (ΔE_orb), and dispersion (ΔE_disp) terms.

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elstat: Represents the classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli: Accounts for the destabilizing repulsion between electrons of the same spin (Pauli exclusion principle).

ΔE_orb: Describes the stabilizing interactions from orbital relaxation, polarization, and charge transfer.

ΔE_disp: Represents the contribution from dispersion forces (van der Waals interactions).

Applying EDA to a dimer of this compound would quantify the nature of the forces holding the dimer together. It would likely show a significant stabilizing contribution from both electrostatic interactions (due to hydrogen bonding) and orbital interactions, counteracted by the inherent Pauli repulsion. The dispersion term would also be significant due to the size of the molecule.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method for analyzing intermolecular interactions. Unlike supermolecular methods like EDA, SAPT calculates the interaction energy directly as a perturbation to the system of non-interacting monomers, which avoids basis set superposition error (BSSE). The SAPT0 level of theory decomposes the interaction energy into four main components: electrostatics (E_elst), exchange (E_exch), induction (E_ind), and dispersion (E_disp).

E_int = E_elst + E_exch + E_ind + E_disp

E_elst: The electrostatic interaction between the static charge distributions of the monomers.

E_exch: The short-range Pauli repulsion.

E_ind: The stabilizing effect of polarization of one monomer by the charge distribution of the other.

E_disp: The attractive interaction arising from correlated electron fluctuations (London dispersion forces).

A typical data table from a SAPT analysis would list the energy contributions as follows:

| Energy Component | Value (kcal/mol) |

| Electrostatics | -10.5 |

| Exchange | +12.0 |

| Induction | -3.5 |

| Dispersion | -6.0 |

| Total SAPT0 | -8.0 |

Note: This table is a representative example illustrating the typical sign and relative magnitude of the components. Actual values depend on the specific geometry and level of theory.

Computational Simulation of Crystal Packing and Polymorphism

Computational simulations are pivotal in elucidating the complex interplay of intermolecular forces that dictate the packing of molecules in a crystalline solid. These theoretical approaches can predict crystal structures, rationalize packing motifs, and explore the potential for polymorphism, where a compound can exist in multiple crystalline forms.

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions. For thiophene derivatives, this analysis typically reveals the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, indicating that van der Waals forces and hydrogen bonding are the primary drivers of the crystal packing. researchgate.netnih.gov

Energy-framework analysis further quantifies the energetic contributions to the crystal lattice. In the case of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401), a related thiophene derivative, the calculated interaction energies highlight the dominance of dispersion forces in the crystal packing. nih.gov The electrostatic interactions are also significant, underscoring the role of polar groups in directing the molecular assembly. nih.gov The calculated total energy of the molecular pair is a summation of electrostatic, polarization, dispersion, and repulsion energies. nih.gov

The potential for polymorphism is a critical consideration in the study of crystalline materials. Computational methods can be used to predict different possible packing arrangements and their relative stabilities. For instance, studies on other heterocyclic carboxamides have shown how subtle changes in molecular conformation can lead to different polymorphic forms, each with distinct intermolecular interaction patterns. The relative energies of these polymorphs can be calculated using Density Functional Theory (DFT) to determine their thermodynamic stability.

While specific polymorphic studies on this compound are not available, the computational methodologies applied to its analogs demonstrate a clear pathway for such investigations. By combining crystallographic data with advanced computational techniques, a comprehensive understanding of the solid-state landscape of this compound could be achieved, including the prediction of its most stable crystalline forms and the key interactions that govern their formation.

| Computational Parameter | Value | Compound |

| Crystal System | Orthorhombic | Thiophene-2-carboxamide researchgate.net |

| Space Group | Pna21 | Thiophene-2-carboxamide researchgate.net |

| a (Å) | 10.1202 (4) | Thiophene-2-carboxamide researchgate.net |

| b (Å) | 14.3757 (6) | Thiophene-2-carboxamide researchgate.net |

| c (Å) | 16.4632 (8) | Thiophene-2-carboxamide researchgate.net |

| Molecules per cell (Z) | 16 | Thiophene-2-carboxamide researchgate.net |

| Interaction Energy (kJ/mol) | Value | Compound |

| Electrostatic | -45.0 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Polarization | -22.3 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Dispersion | -179.1 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Repulsion | 82.7 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Total Energy | -154.7 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

Applications of 4,5 Dibromothiophene 3 Carboxamide and Its Derivatives As Synthetic Intermediates

Precursors for Organic Electronic and Optoelectronic Materials

The unique arrangement of functional groups on the 4,5-dibromothiophene-3-carboxamide scaffold makes it an excellent precursor for creating π-conjugated systems. These systems are the foundation of modern organic electronic and optoelectronic devices, where the ability to precisely control the molecular structure is paramount for achieving desired performance metrics.

Synthesis of Conjugated Polymers and Oligomers for Advanced Devices

Thiophene-based conjugated polymers are integral to the field of organic electronics due to their intrinsic semiconductor properties. taylorfrancis.com The synthesis of these materials often relies on transition metal-catalyzed cross-coupling reactions, which efficiently form new carbon-carbon bonds between aromatic monomer units. rsc.org

This compound is an ideal monomer for such polymerization reactions. The two bromine atoms can readily participate in cross-coupling reactions like Suzuki, Stille, and direct arylation polycondensation. rsc.org These methods allow for the systematic construction of well-defined alternating copolymers by reacting the dibrominated thiophene (B33073) unit with other aromatic building blocks, such as fluorene dibromide. rsc.org The ability to create polymers with a regular, repeating structure (regioregularity) is crucial, as it significantly influences the material's electronic properties, including charge carrier mobility and light absorption characteristics. rsc.org The carboxamide group further enhances the utility of this monomer by improving the solubility and processability of the resulting polymers, which is a common challenge in the field.

Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The performance of OLEDs and OFETs is highly dependent on the molecular structure and solid-state packing of the organic semiconductor used. Thiophene-flanked derivatives are widely used building blocks for creating high-performance conjugated polymers for these applications. rsc.org By incorporating this compound into polymer backbones, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level tuning is critical for efficient charge injection and transport within the device.

The carboxamide functional group can introduce hydrogen bonding, which influences the intermolecular packing and morphology of the polymer films. This control over the solid-state structure is essential for optimizing charge transport in OFETs and achieving high quantum efficiencies in OLEDs. The versatility of the thiophene-carboxamide scaffold allows for the synthesis of a myriad of polymers with tailored properties for specific device architectures.

Contribution to Organic Photovoltaic (OPV) Device Development

In the realm of organic solar cells, thiophene-based derivatives have been extensively investigated as donor materials in bulk heterojunction blends. mdpi.com The development of novel conjugated systems is a primary driver for improving the power conversion efficiency (PCE) of OPV devices. rsc.orgencyclopedia.pub The ternary strategy, which involves adding a third component to a host donor-acceptor binary system, has been shown to be an effective method for enhancing OPV performance. rsc.org

Table 1: Influence of Structural Features of Thiophene-Carboxamide Monomers on Polymer Properties for Optoelectronics

| Structural Feature | Influence on Polymer Properties | Target Application |

|---|---|---|

| Dibromo groups (4,5-positions) | Enables polymerization via cross-coupling (e.g., Suzuki, Stille) to form extended π-conjugated backbones. | OFETs, OLEDs, OPVs |

| Thiophene Core | Provides good charge transport characteristics and chemical stability. Forms the semiconducting pathway. | OFETs, OLEDs, OPVs |

| Carboxamide Group (3-position) | Modulates solubility and processability. Influences intermolecular packing and film morphology through hydrogen bonding. | OFETs, OLEDs, OPVs |

| Side Chains (on Carboxamide N) | Can be varied to fine-tune solubility in common organic solvents for solution-based processing. | OFETs, OLEDs, OPVs |

Intermediates in Pharmaceutical and Agrochemical Synthesis

Beyond materials science, the thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.com Functionalized thiophenes like this compound are valuable intermediates for creating novel therapeutic and agrochemical agents. mdpi.comnbinno.com

Design and Synthesis of Novel Heterocyclic Therapeutic Agents

The thiophene carboxamide core is a key structural feature in molecules designed to exhibit a range of pharmacological activities, including anticancer and kinase inhibitory effects. mdpi.comnih.gov The synthesis of these agents often involves modifying a core structure to improve potency and selectivity. This compound provides a template that can be elaborated through reactions at the bromine positions. For instance, Suzuki or Buchwald-Hartwig couplings can be used to introduce diverse aryl or heteroaryl substituents, generating large libraries of compounds for biological screening. The carboxamide nitrogen can also be functionalized to further explore the chemical space. This synthetic flexibility is crucial for the development of new drug candidates targeting various diseases.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. researchgate.net The thiophene-3-carboxamide (B1338676) scaffold has been the subject of such studies. For example, in the development of c-Jun N-terminal kinase (JNK) inhibitors, the position of the carboxamide group on the thiophene ring was found to be critical for activity. nih.gov An analogue with the carboxamide at the 5-position was completely inactive, highlighting the importance of the 3-carboxamide substitution pattern. nih.gov

Furthermore, substitutions at the 4- and 5-positions of the thiophene ring also significantly impacted inhibitory potency. nih.gov Compounds with methyl groups at these positions were less active than the unsubstituted analogue. nih.gov This demonstrates that the 4,5-dibromo functionality on the starting intermediate is not just a reactive handle for synthesis but also occupies a position where substitution directly influences biological function. By systematically replacing the bromine atoms with different functional groups, medicinal chemists can probe the interactions between the molecule and its biological target, leading to the rational design of more potent and selective therapeutic agents.

Table 2: Structure-Activity Relationship (SAR) of Thiophene-3-carboxamide Analogues as JNK1 Inhibitors

| Compound Modification (Relative to a Core Structure) | Biological Activity (JNK1 IC₅₀) | Finding |

|---|---|---|

| Carboxamide at 3-position | 5.4 µM (for unsubstituted 4,5-positions) | Optimal position for inhibitory activity. nih.gov |

| Carboxamide at 5-position | Inactive | Positional isomerism eliminates biological function. nih.gov |

| 4-Methyl substitution | > 25 µM | Substitution at this position is detrimental to activity. nih.gov |

| 5-Methyl substitution | > 25 µM | Substitution at this position is detrimental to activity. nih.gov |

| 4,5-Dimethyl substitution | > 25 µM | Disubstitution at these positions reduces potency. nih.gov |

Computational Approaches in Drug Discovery (e.g., Molecular Docking, In Silico Profiling for Receptor Interactions)

Computational methods are integral to the modern drug discovery pipeline, enabling the rapid screening of virtual compound libraries and providing deep insights into molecular interactions that govern therapeutic activity. In the development of drugs based on the this compound scaffold, in silico techniques such as molecular docking and pharmacokinetic profiling are crucial for identifying and optimizing lead candidates. These approaches allow researchers to predict how novel derivatives will bind to specific biological targets and to estimate their drug-like properties, thereby accelerating the design of more effective and selective therapeutic agents. researchgate.netnih.gov

Molecular docking, a key computational tool, simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict its preferred binding mode and affinity. researchgate.net This method is widely applied to thiophene-3-carboxamide derivatives to elucidate their mechanism of action and guide structural modifications to enhance potency. For instance, studies on novel thiophene-3-carboxamide derivatives have used molecular docking and molecular dynamics simulations to confirm stable binding within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in tumor angiogenesis. nih.govresearchgate.net These simulations help identify key hydrogen bonds and hydrophobic interactions that anchor the compound in the receptor's binding pocket.

Similarly, other thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4). nih.govmdpi.com Molecular docking simulations were performed to estimate their binding patterns within the colchicine-binding pocket of tubulin (PDB ID: 6XER). nih.gov The results revealed that the thiophene ring's aromaticity plays a critical role in the interaction profile, and these computational findings were often correlated with experimental data on anticancer activity. nih.govmdpi.com

In another example, a series of thiophene-3-carboxamide derivatives were identified as dual inhibitors of c-Jun N-terminal kinase (JNK), targeting both the ATP binding site and the substrate docking site. nih.gov Docking studies were instrumental in visualizing how these compounds could simultaneously occupy both locations on the JNK1 protein (PDB ID: 1UKI), explaining their unique dual inhibitory mechanism. nih.gov Further research has explored derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase, with docking studies helping to rationalize the observed inhibitory activity. nih.gov

The table below summarizes key findings from molecular docking studies on various thiophene-3-carboxamide derivatives.

| Derivative Class | Protein Target | PDB ID | Key Computational Findings |

| Novel Thiophene-3-carboxamide Derivatives | VEGFR-2 | Not Specified | Stable binding to the active site, crucial for anti-angiogenic properties. nih.govresearchgate.net |

| Thiophene Carboxamide CA-4 Biomimetics | Tubulin | 6XER | Interaction within the colchicine-binding pocket, with the thiophene ring enhancing the binding profile. nih.gov |

| Thiophene-3-carboxamide Series | c-Jun N-terminal kinase 1 (JNK1) | 1UKI | Dual inhibition through binding at both the ATP and JIP (substrate) sites. nih.gov |

| Piperazine-tethered Thiophene-3-carboxamide Selenides | EGFR Kinase | Not Specified | Docking studies supported the mechanism of potent EGFR inhibition. nih.gov |

| Thiophene Carboxamide Derivatives | Cyclooxygenase (COX) | 4-COX | Evaluation of interactions with key anti-inflammatory enzyme targets. researchgate.netbohrium.com |